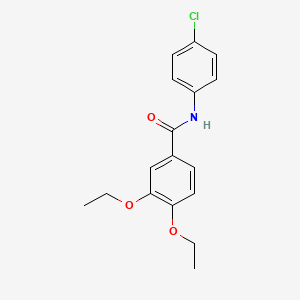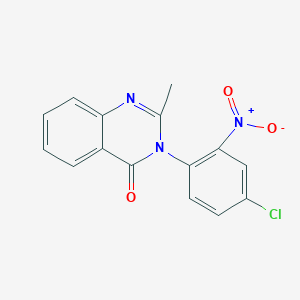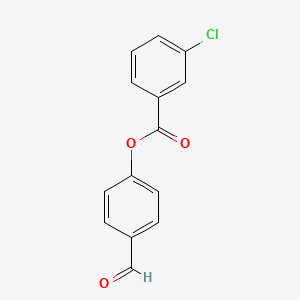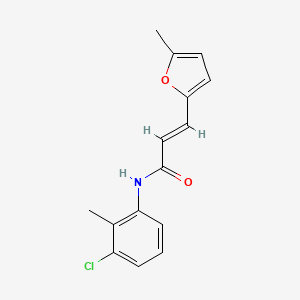
ethyl 4-(2-chloro-4-methylbenzoyl)-1-piperazinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(2-chloro-4-methylbenzoyl)-1-piperazinecarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a piperazine-based compound that has been synthesized using a specific method.
作用機序
The mechanism of action of ethyl 4-(2-chloro-4-methylbenzoyl)-1-piperazinecarboxylate is not fully understood. However, studies have shown that it has the potential to inhibit the activity of specific enzymes and receptors in the body. This inhibition can lead to various biochemical and physiological effects.
Biochemical and Physiological Effects:
Studies have shown that ethyl 4-(2-chloro-4-methylbenzoyl)-1-piperazinecarboxylate has various biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been shown to have an effect on the central nervous system, potentially leading to sedation or anxiolytic effects.
実験室実験の利点と制限
One of the significant advantages of using ethyl 4-(2-chloro-4-methylbenzoyl)-1-piperazinecarboxylate in lab experiments is its potential as a lead compound for the development of new drugs. Its various biochemical and physiological effects make it a promising candidate for drug development. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that it can be toxic to certain cells and tissues, which can limit its use in certain experiments.
将来の方向性
There are various future directions for the study of ethyl 4-(2-chloro-4-methylbenzoyl)-1-piperazinecarboxylate. One direction is the development of new drugs based on this compound. Another direction is the study of its potential toxicity and ways to mitigate this toxicity. Additionally, further research is needed to fully understand its mechanism of action and its potential applications in various fields.
Conclusion:
Ethyl 4-(2-chloro-4-methylbenzoyl)-1-piperazinecarboxylate is a promising compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research is needed to fully understand the potential of this compound.
合成法
The synthesis of ethyl 4-(2-chloro-4-methylbenzoyl)-1-piperazinecarboxylate involves a reaction between 2-chloro-4-methylbenzoic acid and piperazine in the presence of ethyl chloroformate. The reaction takes place in a solvent such as dichloromethane or chloroform and is typically carried out under reflux conditions. The product is then purified using techniques such as column chromatography or recrystallization.
科学的研究の応用
Ethyl 4-(2-chloro-4-methylbenzoyl)-1-piperazinecarboxylate has been studied for its potential applications in various scientific fields. One of the significant applications of this compound is in the field of medicinal chemistry. Studies have shown that it has potential as a lead compound for the development of new drugs for the treatment of various diseases such as cancer, inflammation, and infectious diseases.
特性
IUPAC Name |
ethyl 4-(2-chloro-4-methylbenzoyl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O3/c1-3-21-15(20)18-8-6-17(7-9-18)14(19)12-5-4-11(2)10-13(12)16/h4-5,10H,3,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGZCXUKYBWCLAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=C(C=C(C=C2)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[(2-chloro-4-methylphenyl)carbonyl]piperazine-1-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(benzyloxy)phenyl]-2,4-dimethylbenzamide](/img/structure/B5868580.png)

![1-[(1-naphthyloxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5868584.png)

![2-methyl-3-nitro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5868602.png)
![2-[(carboxymethyl)sulfinyl]benzoic acid](/img/structure/B5868608.png)
![1-[2-(4-chlorophenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde](/img/structure/B5868621.png)
![4-[3-(4-fluorophenyl)acryloyl]morpholine](/img/structure/B5868625.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(1,3,5-trimethyl-1H-pyrazol-4-yl)thiourea](/img/structure/B5868647.png)

![2-[(4-chlorophenyl)thio]-N-8-quinolinylacetamide](/img/structure/B5868656.png)
